molecular formula C5H6F4O3 B2950040 1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate CAS No. 1184968-34-0

1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate

Cat. No.: B2950040
CAS No.: 1184968-34-0
M. Wt: 190.094
InChI Key: PPRADDSXYPRQBV-UHFFFAOYSA-N
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Description

1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate (CAS: N/A; molecular formula: C₅H₄F₄O₂·xH₂O) is a fluorinated β-diketone derivative characterized by four fluorine atoms at the 1 and 5 positions of the pentane backbone. Its structure enables strong electron-withdrawing effects, enhancing its Lewis acidity and chelating properties. The hydrate form improves solubility in polar solvents, making it valuable in coordination chemistry, catalysis, and materials synthesis . Commercial availability is confirmed through vendors like CymitQuimica, offering high-purity (≥98%) batches at competitive pricing (e.g., 5g for €155) .

Properties

IUPAC Name

1,1,5,5-tetrafluoropentane-2,4-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4O2.H2O/c6-4(7)2(10)1-3(11)5(8)9;/h4-5H,1H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRADDSXYPRQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)F)C(=O)C(F)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate is a fluorinated diketone compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F4O2H2OC_5H_4F_4O_2\cdot H_2O. The presence of fluorine atoms significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast and cervical cancer cells.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)

In cytotoxicity assays, the compound exhibited IC50 values of approximately 15 µM for MDA-MB-231 and 20 µM for HeLa cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase-3 pathways .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by forming stable complexes with their active sites.
  • DNA Interaction : Computational modeling suggests that the compound can intercalate within DNA structures or bind to specific sites, disrupting replication processes and leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted by Alnassar et al. evaluated the antimicrobial efficacy of several fluorinated compounds including this compound. The results indicated a strong correlation between fluorination and enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, researchers assessed the effects of the compound on human cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound significantly increased apoptotic cells compared to untreated controls .

Comparison with Similar Compounds

Key Compounds:

1,1,5,5-Tetrafluoro-pentane-2,4-dione (Anhydrous)

  • Molecular formula: C₅H₄F₄O₂
  • Lacks hydration, reducing polarity compared to the hydrate form.
  • Used in ligand synthesis for transition-metal complexes .

Zinc Hexafluoroacetylacetonate Dihydrate

  • Molecular formula: Zn(C₅HF₆O₂)₂·2H₂O
  • Features hexafluoro substitution (vs. tetrafluoro) and a central zinc ion.
  • Superior thermal stability (decomposes >200°C) due to metal coordination .

1,5-Dichloro-1,1,5,5-Tetrafluoro-pentane-2,4-dione

  • Molecular formula: C₅H₂Cl₂F₄O₂
  • Chlorine substituents at 1 and 5 positions increase electrophilicity.
  • Reacts with nucleophiles (e.g., amines) to form heterocyclic derivatives .

Comparative Table:

Compound Molecular Formula Substituents Key Properties Applications
1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate C₅H₄F₄O₂·xH₂O F (1,5), H₂O High solubility, moderate acidity Chelating agent, precursor for fluorophores
Zinc hexafluoroacetylacetonate dihydrate Zn(C₅HF₆O₂)₂·2H₂O F (1,1,5,5), Zn High thermal stability, low volatility CVD precursors, catalysis
1,5-Dichloro-1,1,5,5-Tetrafluoro-pentane-2,4-dione C₅H₂Cl₂F₄O₂ F (1,5), Cl (1,5) Enhanced electrophilicity Synthesis of bioactive molecules

Physicochemical and Reactivity Differences

  • Acidity : The hexafluoro derivative (pKa ~3.5) is more acidic than the tetrafluoro analog (pKa ~6.2) due to increased electron withdrawal .
  • Solubility : Hydration (e.g., in this compound) enhances water solubility by ~30% compared to anhydrous forms .
  • Reactivity : Chlorinated analogs (e.g., 1,5-dichloro variant) undergo nucleophilic substitution faster than fluorinated counterparts, enabling diverse derivatization pathways .

Toxicity and Bioavailability

  • Fluorinated β-diketones generally exhibit low acute toxicity (LD50 >500 mg/kg in rodents) but may accumulate in lipid-rich tissues .
  • Chlorinated derivatives (e.g., 1,5-dichloro compound) show higher cytotoxicity (IC50 ~10 µM in cancer cell lines) due to reactive chlorine atoms .

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